molecular formula C48H81NO39 B068551 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin CAS No. 189307-64-0

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin

Cat. No. B068551
CAS RN: 189307-64-0
M. Wt: 1296.1 g/mol
InChI Key: UCNMOVNZUVXILW-OJHPOGNJSA-N
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Description

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin is a modified cyclodextrin that has been used in the development of electrochemical sensors . In these cyclodextrins, a glucose residue has been replaced by an altro-pyranose unit with an axial hydroxyl group .


Molecular Structure Analysis

The proton and carbon nuclear magnetic resonance (NMR) resonances have been assigned for 3A-amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin . The structure determination of complex oligosaccharides involves discovering the primary structure, stereochemistry, sequence, linkages, and anomeric configurations .


Chemical Reactions Analysis

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin has been used in the development of an electrochemical sensor for the detection of polychlorinated biphenyls (PCBs) . The cyclodextrin was combined with tin disulfide and applied to a screen-printed carbon electrode .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin include a molecular weight of 971.9 g/mol . It is a solid at 20 degrees Celsius . It is soluble in water .

Scientific Research Applications

Structural Determination and Characterization

The compound has been characterized and its structure determined using NMR spectroscopy . In these cyclodextrins, a glucose residue has been replaced by an altro-pyranose unit with an axial hydroxyl group . This study provides valuable insights into the structure of the compound, which is crucial for understanding its role in various biological processes .

Role in Supramolecular Chemistry

Cyclodextrins, including this compound, play a major role in the development of supramolecular chemistry . They form inclusion complexes with various guest molecules in aqueous solution and solid state . This property forms the basis of most cyclodextrin applications in various fields such as medicine, catalysis, food chemistry, separation, and sensor technology .

Hydrogen Bonding

The compound has been studied for its hydrogen bonding properties . The secondary hydroxyl groups present at the wide rim of the cavity are located in a more hydrophilic region . These groups have great potential to interact with guest molecules through hydrogen-bond polar interaction supported by the hydrophobic cavity .

Electrochemical Detection of Polychlorinated Biphenyls (PCBs)

The compound has been used to improve the selectivity of a modified electrode for the electrochemical detection of PCBs . PCBs are persistent organic pollutants that are widely distributed in the environment . The detection range was 0.625-80 μM, with a limit detection of approximately 5 μM .

Material Properties

The compound has been synthesized as a composite material with tin disulfide . This composite material has been studied for its material properties, electrochemical properties, and application to PCB detection .

Biochemical Recognition

Carbohydrates, including this compound, are key recognition elements in biological processes . Understanding the structure of carbohydrates is very important for understanding the role of carbohydrates in these processes .

Mechanism of Action

Target of Action

The primary targets of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin are guest molecules that can be encapsulated within its hydrophobic cavity . Cyclodextrins, including this compound, are naturally occurring cyclic carbohydrates that have a major role in the development of supramolecular chemistry .

Mode of Action

The compound interacts with its targets through a host-guest complex mechanism . The main driving force is hydrophobic interaction, but other interactions, such as hydrogen bonding between the guest and secondary hydroxyl groups, also play significant roles . The rims of the cyclodextrin molecule have great potential to interact with the guest molecules through hydrogen-bond polar interaction supported by the hydrophobic cavity .

Biochemical Pathways

It’s known that cyclodextrins form inclusion complexes with various guest molecules in aqueous solution and solid state . This property forms the basis of most cyclodextrin applications in medicine, catalysis, food chemistry, separation, and sensor technology .

Pharmacokinetics

Cyclodextrins in general are known to enhance the bioavailability of drugs by improving their solubility and stability .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific guest molecules it interacts with. For instance, in one study, a 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate was used to improve the selectivity of a modified electrode for the detection of polychlorinated biphenyls .

Action Environment

The action, efficacy, and stability of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin can be influenced by environmental factors such as pH and temperature . For example, the compound’s amino-group pKa values were found to be 7.73 and 8.84 for two different cyclodextrins , indicating that the compound’s interactions with guest molecules could be affected by the pH of the environment.

Future Directions

Future research could focus on further exploring the potential applications of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin in sensor technology, given its demonstrated utility in the detection of PCBs .

properties

IUPAC Name

(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H81NO39/c49-17-18(58)41-73-9(1-50)33(17)81-42-26(66)19(59)35(11(3-52)74-42)83-44-28(68)21(61)37(13(5-54)76-44)85-46-30(70)23(63)39(15(7-56)78-46)87-48-32(72)25(65)40(16(8-57)80-48)88-47-31(71)24(64)38(14(6-55)79-47)86-45-29(69)22(62)36(12(4-53)77-45)84-43-27(67)20(60)34(82-41)10(2-51)75-43/h9-48,50-72H,1-8,49H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNMOVNZUVXILW-OJHPOGNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H81NO39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468152
Record name 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin

CAS RN

189307-64-0
Record name 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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